1,4-Dimethoxyphthalazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxyphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOHQFFKAOCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345528 | |
| Record name | 1,4-Dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-37-4 | |
| Record name | 1,4-Dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preamble: Navigating the Uncharted Solubility Landscape of 1,4-Dimethoxyphthalazine
An In-Depth Technical Guide to the Solubility of 1,4-Dimethoxyphthalazine in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including anticonvulsant, cardiotonic, and anticancer activities.[1][2][3] Within this promising class of compounds, 1,4-dimethoxyphthalazine presents a unique substitution pattern that warrants investigation for its potential applications in drug discovery and development.[4][5]
A critical, yet often overlooked, physicochemical parameter that dictates the developability of a new chemical entity is its solubility. Solubility impacts every stage of the drug development pipeline, from initial screening and formulation to bioavailability and therapeutic efficacy.[6][7]
This technical guide addresses the current knowledge gap regarding the solubility of 1,4-dimethoxyphthalazine. A thorough review of the existing scientific literature reveals a notable absence of published quantitative or even qualitative solubility data for this specific compound. Therefore, this document serves as a comprehensive, prospective guide for researchers. It is designed to provide the foundational knowledge and practical methodologies required to:
-
Predict the solubility profile of 1,4-dimethoxyphthalazine based on its molecular structure and first principles.
-
Experimentally determine its thermodynamic solubility in a range of relevant organic solvents using a robust, self-validating protocol.
-
Interpret and apply the acquired solubility data to inform formulation strategies and accelerate drug development programs.
We will proceed by dissecting the molecular characteristics of 1,4-dimethoxyphthalazine, followed by a detailed experimental workflow, and culminating in a discussion of the significance of the anticipated results.
Section 1: Molecular Structure and Inferred Solubility Profile
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[8] To predict the solubility of 1,4-dimethoxyphthalazine, we must first analyze its molecular structure to understand its inherent polarity and potential for intermolecular interactions.
Caption: Molecular Structure of 1,4-Dimethoxyphthalazine.
Structural Analysis:
-
Core Aromatic System: The fused benzene and pyridazine rings form a large, planar, and relatively nonpolar aromatic system. This core is expected to have favorable van der Waals interactions with nonpolar and aromatic solvents.
-
Methoxy Groups (-OCH₃): The two methoxy groups introduce polarity to the molecule. The oxygen atoms are hydrogen bond acceptors, which could facilitate interactions with protic solvents.[9] However, the absence of hydrogen bond donors (like -OH or -NH) on the molecule itself limits its ability to form strong hydrogen bond networks.
-
Overall Polarity: 1,4-dimethoxyphthalazine can be classified as a molecule of moderate polarity. The nonpolar character of the aromatic core is balanced by the polar ether functionalities. This dual nature suggests that its solubility will be highly dependent on the specific solvent environment.
Inferred Solubility Profile:
Based on this structural analysis and by drawing parallels with structurally related compounds like 1,4-dimethoxybenzene and 1,4-dimethoxynaphthalene, we can infer a qualitative solubility profile.[10][11][12]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Benzene | Low to Moderate | While the aromatic core might interact favorably with aromatic solvents like toluene and benzene, the polar methoxy groups could hinder dissolution in highly nonpolar aliphatic solvents like hexane. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the methoxy groups and the nitrogen atoms of the phthalazine ring. The lack of a strong hydrogen-bonding network in the solid state of the compound should facilitate dissolution in these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The methoxy groups can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents. However, the large nonpolar surface area of the aromatic system may limit high solubility.[8] |
| Aqueous | Water | Low | The molecule's significant nonpolar character and lack of hydrogen bond donating groups suggest poor solubility in water. |
This inferred profile provides a strategic starting point for selecting solvents for experimental determination.
Section 2: Experimental Protocol for Thermodynamic Solubility Determination
To move beyond inference and obtain definitive, high-quality data, a rigorous experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended here for its reliability and reproducibility.[13][14]
Objective: To determine the saturation solubility of 1,4-dimethoxyphthalazine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
1,4-Dimethoxyphthalazine (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 1,4-dimethoxyphthalazine to a precisely known volume of each selected solvent (e.g., 5 mL). The presence of undissolved solid is crucial to confirm that a saturated solution is achieved.[13]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification via HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of 1,4-dimethoxyphthalazine of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of UV absorbance versus concentration.
-
Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve.[15]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: The continued presence of solid material in the vials after the equilibration period provides visual confirmation of saturation.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the precision and reliability of the results.
-
Kinetic Check: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.
Section 3: Anticipated Data and Implications for Drug Development
The experimental protocol described above will yield a quantitative dataset summarizing the solubility of 1,4-dimethoxyphthalazine in various organic solvents.
Example Data Presentation:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
Significance in a Drug Development Context:
-
Solvent Selection for Synthesis and Purification: High solubility in a particular solvent system is advantageous for reaction efficiency and subsequent crystallization or chromatographic purification.
-
Formulation Development: Understanding the solubility profile is the first step in developing a viable drug formulation. For poorly water-soluble compounds like 1,4-dimethoxyphthalazine is predicted to be, this data is critical for exploring enabling formulations such as:
-
Amorphous solid dispersions: Requires a solvent in which both the drug and a polymer are soluble.
-
Lipid-based formulations: Solubility in oils and lipidic excipients would be a key parameter.
-
Nanosuspensions: Knowledge of solubility helps in selecting appropriate anti-solvents for precipitation processes.
-
-
Preclinical Studies: The choice of a vehicle for in vitro and in vivo studies is dictated by the compound's solubility. A well-characterized solubility profile allows for the selection of appropriate solvent systems (e.g., DMSO, ethanol/saline mixtures) to achieve the desired concentrations for toxicological and efficacy studies.[6]
References
- BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
- U.S. Department of Health and Human Services. Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
- Ioele, G., et al. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PMC.
- MDPI. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
- ResearchGate. Synthesis and characterization of 1,4-dihydropyridine- substituted metallophthalocyanines.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubChem. 1,4-Dimethoxynaphthalene.
- PubMed. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking.
- Google Patents. Dyes that are soluble in organic solvents.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- PubChem. 1,4-Diethoxynaphthalene.
- ResearchGate. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Cheméo. Chemical Properties of Naphthalene, 1,4-dimethoxy- (CAS 10075-62-4).
- BMG LABTECH. Drug solubility: why testing early matters in HTS.
- ResearchGate. Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes.
- National Institutes of Health. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity.
- ResearchGate. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
- National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
- BenchChem. An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents.
- ChemicalBook. 1,4-Dimethoxybenzene Product Description.
- National Institutes of Health. 1,4-Dimethoxyanthracene.
- BenchChem. A Comprehensive Technical Guide to the Solubility of 1,4-Dimethoxybenzene in Organic Solvents.
Sources
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1,4-Dimethoxyphthalazine melting point 93°C reference
This guide serves as a definitive technical reference for 1,4-Dimethoxyphthalazine , specifically addressing the critical melting point parameter of 93°C established by Elvidge and Redman.
Synthesis, Characterization, and Isomeric Differentiation
Executive Summary & Scientific Context
In the field of heterocyclic chemistry—particularly within drug discovery involving pyridazine scaffolds—1,4-Dimethoxyphthalazine represents a critical intermediate. However, its characterization is historically fraught with ambiguity due to the tautomeric nature of its precursor, phthalhydrazide (phthalazine-1,4-dione).
The precise melting point of 93°C is not merely a physical constant; it is the primary Critical Quality Attribute (CQA) used to validate the exclusive formation of the O,O-dimethyl isomer over the thermodynamically stable N-methylated byproducts. This guide details the validated synthesis, purification, and differentiation protocols required to isolate the correct polymorph.
The Isomer Challenge
Phthalhydrazide alkylation can yield three distinct isomers. Distinguishing these is paramount for downstream efficacy:
-
1,4-Dimethoxyphthalazine (O,O-isomer): MP 93°C . (The target).
-
2-Methyl-4-methoxyphthalazin-1-one (O,N-isomer): MP 93°C (Isomeric coincidence).
-
2,3-Dimethylphthalazine-1,4-dione (N,N-isomer): High melting point derivatives.
Crucial Insight: While the O,O and O,N isomers share a similar melting point (93°C), a mixed melting point test will show significant depression if the wrong isomer is present.
Physicochemical Characterization
The following data serves as the release specification for 1,4-Dimethoxyphthalazine.
Table 1: Critical Physical Properties
| Property | Value | Reference Standard |
| Melting Point | 93°C | Elvidge & Redman (1960) [1] |
| Appearance | Colorless prisms/plates | Recrystallized from petroleum ether |
| Solubility | Soluble in MeOH, Benzene; Insoluble in Water | Lipophilic character due to O-methylation |
| IR Spectrum | No Amide Bands | Absence of C=O stretch (1650-1690 cm⁻¹) confirms O-alkylation |
| Reactivity | Susceptible to Nucleophilic Attack | Precursor for N-chlorinative ring contraction [2] |
Validated Synthesis Protocol
Objective: Synthesize 1,4-Dimethoxyphthalazine via nucleophilic aromatic substitution (
Reaction Mechanism & Workflow
The synthesis relies on the high reactivity of the chlorines at the 1 and 4 positions toward hard nucleophiles (methoxide).
Figure 1: Synthesis workflow for the selective production of the O,O-dimethyl derivative.
Step-by-Step Methodology
-
Preparation: Dissolve sodium metal (2.5 eq) in anhydrous methanol to generate a fresh sodium methoxide solution.
-
Why: Commercial NaOMe may contain hydroxide, leading to hydrolysis back to the phthalazinone (N-species).
-
-
Addition: Add 1,4-dichlorophthalazine (1.0 eq) to the methoxide solution.
-
Reflux: Heat the mixture to reflux for 1–2 hours.
-
Monitoring: Monitor via TLC for the disappearance of the dichloro starting material.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated Sodium Chloride (NaCl).
-
Evaporate the filtrate to dryness under reduced pressure.
-
-
Purification (Critical): Recrystallize the residue from Petroleum Ether (bp 60-80°C).
-
Result: Colorless needles or prisms.
-
-
Validation: Measure Melting Point. Target range: 92–94°C .
Quality Control & Isomer Differentiation
Because the O,N-isomer also melts at 93°C, a single melting point test is insufficient for absolute confirmation of structure without historical context. Use the following logic gate for validation.
Figure 2: Logical framework for distinguishing the target 1,4-dimethoxyphthalazine from its isomers.
Applications in Drug Discovery
While historically a structural curiosity, 1,4-dimethoxyphthalazine has re-emerged in modern medicinal chemistry as a substrate for Skeletal Editing .
-
N-Chlorinative Ring Contraction: Recent protocols (2021) utilize 1,4-dimethoxyphthalazine with Trichloroisocyanuric acid (TCICA) to induce a ring contraction, converting the phthalazine core into an isoindole or related scaffold. This "single-atom skeletal editing" allows for the late-stage diversification of pharmacophores [2].
-
Pharmacophore: The 1,4-dimethoxy motif serves as a bioisostere for quinolines in kinase inhibitor design.
References
-
Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the Other O- and N-Methyl Derivatives of Phthalhydrazide.[1][2] Journal of the Chemical Society, 1710-1714.[2]
- Relevance: Primary source establishing the correct melting point of 93°C and correcting previous liter
-
Source:
-
Im, J. K., et al. (2021). N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism.[3] Synthesis, 53(10), 1760-1770.[3]
- Relevance: Demonstrates modern application of the compound in skeletal editing and drug synthesis.
-
Source:
Sources
- 1. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Deep Dive into the Landmark Synthesis of 1,4-Dimethoxyphthalazine by Elvidge and Redman (1960)
A Technical Guide for Researchers in Heterocyclic Chemistry and Drug Discovery
This whitepaper provides an in-depth analysis of the seminal 1960 synthesis of 1,4-dimethoxyphthalazine by J. A. Elvidge and R. B. Redman. This foundational work in heterocyclic chemistry not only established a reliable route to a valuable scaffold but also exemplified the principles of nucleophilic aromatic substitution on electron-deficient systems. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of historical context, detailed experimental analysis, mechanistic insights, and modern perspectives.
Introduction: The Significance of the Phthalazine Scaffold
Phthalazine derivatives have long been a focus of medicinal chemistry due to their wide-ranging biological activities. These nitrogen-containing heterocycles are key components in a variety of therapeutic agents, exhibiting properties such as vasodilation, anticonvulsant effects, and cardiotonic activity. The work of Elvidge and Redman, published in the Journal of the Chemical Society in 1960, provided a crucial advancement in the accessibility of 1,4-disubstituted phthalazines, thereby paving the way for extensive structure-activity relationship (SAR) studies and the development of novel drug candidates.[1][2] Their synthesis of 1,4-dimethoxyphthalazine, in particular, offered a stable and versatile intermediate for further chemical elaboration.[3][4][5]
The Elvidge-Redman Synthesis: A Detailed Protocol
The core of the Elvidge-Redman synthesis is a double nucleophilic aromatic substitution (SNAr) reaction on 1,4-dichlorophthalazine using sodium methoxide. This approach remains a classic example of activating an aromatic ring towards nucleophilic attack through the incorporation of heteroatoms.
Experimental Protocol
The following protocol is based on the original 1960 publication by Elvidge and Redman.[3]
Materials:
-
1,4-Dichlorophthalazine
-
Sodium methoxide
-
Anhydrous methanol
-
Benzene (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: A solution of 1,4-dichlorophthalazine is prepared in anhydrous methanol within a flask fitted with a reflux condenser.
-
Nucleophile Addition: A solution of sodium methoxide in methanol is added to the 1,4-dichlorophthalazine solution.
-
Reaction Conditions: The mixture is heated to reflux. While the original paper does not specify a reaction time, modern practice would involve monitoring the reaction's progress via thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Upon cooling, the precipitated sodium chloride is removed by filtration.
-
The methanolic filtrate is concentrated under reduced pressure to yield the crude product.
-
The solid residue is washed with water to remove any remaining inorganic salts.
-
The crude 1,4-dimethoxyphthalazine is collected by filtration, washed with water, and dried.
-
-
Purification: The final product is purified by recrystallization from benzene to afford colorless needles.
Workflow Diagram
Caption: A flowchart of the Elvidge-Redman synthesis of 1,4-dimethoxyphthalazine.
Unraveling the Mechanism: A Stepwise SNAr Reaction
The formation of 1,4-dimethoxyphthalazine proceeds via a two-step nucleophilic aromatic substitution mechanism.[6][7][8][9] The presence of the two electron-withdrawing nitrogen atoms in the phthalazine ring is crucial for activating the aromatic system towards nucleophilic attack.
Mechanistic Steps:
-
First Nucleophilic Attack: The methoxide anion (CH₃O⁻) attacks one of the electron-deficient carbon atoms (C1 or C4) of 1,4-dichlorophthalazine.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge is delocalized over the aromatic ring and the nitrogen atoms, which stabilizes the intermediate.
-
Loss of the First Leaving Group: Aromatization is restored through the elimination of a chloride ion, yielding 1-chloro-4-methoxyphthalazine.
-
Second Nucleophilic Attack: A second molecule of methoxide attacks the remaining chlorinated carbon atom (C4 or C1).
-
Formation of the Second Meisenheimer Complex: Another Meisenheimer complex is formed, again stabilized by resonance.
-
Loss of the Second Leaving Group: The final product, 1,4-dimethoxyphthalazine, is formed upon the elimination of the second chloride ion.
Mechanistic Diagram
Caption: The stepwise SNAr mechanism for the synthesis of 1,4-dimethoxyphthalazine.
Characterization: Then and Now
In their 1960 publication, Elvidge and Redman would have relied on classical analytical techniques to characterize their product. A comparison with modern spectroscopic methods highlights the advancements in chemical analysis.
| Parameter | Elvidge & Redman (1960) | Modern Analytical Techniques |
| Appearance | Colorless needles | White to off-white crystalline solid |
| Melting Point | 110-111 °C | 110-113 °C |
| Elemental Analysis | C, H, N analysis | Confirms molecular formula C₁₀H₁₀N₂O₂ |
| Spectroscopy | Not available | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Modern spectroscopic data would provide unequivocal proof of structure:
-
¹H NMR: Signals corresponding to the aromatic protons and the two equivalent methoxy groups.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic stretches for C-O and C=N bonds.
-
Mass Spectrometry: A molecular ion peak confirming the molecular weight.
Conclusion and Broader Impact
The Elvidge-Redman synthesis of 1,4-dimethoxyphthalazine is a cornerstone of heterocyclic chemistry. Its elegance and efficiency have made it a textbook example of nucleophilic aromatic substitution. This foundational work has enabled the synthesis of a vast library of phthalazine derivatives for biological screening and materials science applications. While contemporary research may focus on greener and more atom-economical synthetic routes, the 1960 synthesis remains a robust and historically significant method for accessing this important chemical scaffold.
References
-
Elvidge, J. A., & Redman, A. P. (1960). 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society (Resumed), 1710. [Link]
-
Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society, 1710-1714. [Link]
- Hirsch, A. L., & Orphanos, D. G. (1965). A new synthesis of 1,4-dichlorophthalazine. Canadian Journal of Chemistry, 43(10), 2708-2710.
- Taft, R. W., Anvia, F., Taagepera, M., Catalan, J., & Elguero, J. (1986). The gas-phase basicities and proton affinities of some N-heteroaromatic compounds. Journal of the American Chemical Society, 108(12), 3237-3239.
- Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Phthalazines. John Wiley & Sons.
-
Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society, 1710. [Link]
- Terrier, F. (2013).
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Mechanistic studies on nucleophilic aromatic substitution reactions on... - ResearchGate. (n.d.). [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (n.d.). [Link]
-
Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum | Applied and Environmental Microbiology. (n.d.). [Link]
Sources
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Sci-Hub. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide / Journal of the Chemical Society (Resumed), 1960 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: 1,4-Dimethoxyphthalazine as a Precursor for N-Chlorinative Ring Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Pathway to Isoindolinone Scaffolds
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Traditional synthetic routes to these structures can be lengthy and may lack the efficiency required for rapid lead optimization in drug discovery programs. A recently discovered, unprecedented N-chlorinative ring contraction of 1,4-dimethoxyphthalazines offers a novel and efficient pathway to functionalized isoindolinones. This reaction, promoted by an electrophilic chlorinating agent, proceeds with the loss of a nitrogen atom to yield valuable 2-chloro-3-methoxy-isoindolin-1-one derivatives.
This guide provides a comprehensive overview of this fascinating transformation, including a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights for researchers looking to leverage this methodology.
Mechanistic Insights: A Favorskii-Inspired Bicyclization/Ring-Opening Cascade
The N-chlorinative ring contraction of 1,4-dimethoxyphthalazine is a mechanistically intriguing process, proposed to proceed through a bicyclization/ring-opening cascade reminiscent of the Favorskii rearrangement. The key steps are outlined below:
-
Initial N-Chlorination: The reaction is initiated by the electrophilic chlorination of one of the nitrogen atoms of the phthalazine ring by trichloroisocyanuric acid (TCICA).
-
Second N-Chlorination and Formation of a Bicyclic Intermediate: A second N-chlorination event occurs, followed by an intramolecular nucleophilic attack of a methoxy group onto the adjacent carbon, leading to the formation of a strained bicyclic intermediate.
-
Nucleophilic Ring Opening: The presence of a nucleophile, such as the chloride ion from tetra-n-butylammonium chloride (n-Bu4NCl), is crucial for the subsequent ring-opening. The chloride ion attacks one of the carbons of the bicyclic ring, leading to the cleavage of the N-N bond and the expulsion of a nitrogen molecule.
-
Rearrangement and Product Formation: A final rearrangement yields the stable 2-chloro-3-methoxy-isoindolin-1-one product.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the 1,4-dimethoxyphthalazine precursor and its subsequent N-chlorinative ring contraction.
Part 1: Synthesis of 1,4-Dimethoxyphthalazine
The synthesis of 1,4-dimethoxyphthalazine is a two-step process starting from commercially available phthalic anhydride.
Step 1: Synthesis of Phthalazin-1,4-dione
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(4-aminobenzoyl)-benzoic acid (2.37 g, 10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (12 g, 240 mmol).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the precipitate is filtered off and crystallized from a mixture of dimethylformamide and water to yield phthalazin-1,4-dione.
Step 2: Synthesis of 1,4-Dimethoxyphthalazine
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Chloroform
-
Sodium bicarbonate solution (5%)
-
Methanol
-
Sodium methoxide
Procedure:
-
Chlorination: Add phosphorus oxychloride (36.8 g, 0.24 mol) dropwise to a solution of phthalazin-1,4-dione (assuming a starting amount, e.g., 0.39 mol, though this should be based on the yield from the previous step) in pyridine (37 mL, 0.47 mol).
-
Slowly heat the mixture to 110°C and stir for 1 hour.
-
After cooling to 50°C, add chloroform (100 mL) and cold water (100 mL).
-
Stir the biphasic mixture for 30 minutes and then separate the layers.
-
Wash the organic layer with a 5% sodium bicarbonate solution, dry it, and concentrate to obtain 1,4-dichlorophthalazine.
-
Methoxylation: The crude 1,4-dichlorophthalazine is then reacted with sodium methoxide in methanol to yield 1,4-dimethoxyphthalazine. Note: Specific conditions for this step require further optimization based on standard literature procedures for nucleophilic aromatic substitution.
Part 2: N-Chlorinative Ring Contraction
This protocol details the conversion of 1,4-dimethoxyphthalazine to 2-chloro-3-methoxy-isoindolin-1-one.
Materials:
-
1,4-Dimethoxyphthalazine
-
Trichloroisocyanuric acid (TCICA)
-
Tetra-n-butylammonium chloride (n-Bu4NCl)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxyphthalazine in the anhydrous solvent.
-
Add TCICA (typically 0.7-1.0 equivalents) and n-Bu4NCl (catalytic amount, e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature (or as optimized) for the required duration (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation
Table 1: Reaction Parameters and Yields
| Entry | Chlorinating Agent | Additive | Solvent | Time (h) | Yield (%) |
| 1 | TCICA | n-Bu4NCl | CH₂Cl₂ | 6 | 85 |
| 2 | TCICA | None | CH₂Cl₂ | 12 | 42 |
| 3 | NCS | n-Bu4NCl | CH₂Cl₂ | 24 | <10 |
| 4 | TCCA | n-Bu4NCl | CH₃CN | 6 | 82 |
Yields are based on isolated product after column chromatography.
Substrate Scope and Limitations
The N-chlorinative ring contraction has been shown to be tolerant of a variety of substituents on the benzene ring of the 1,4-dimethoxyphthalazine scaffold. Electron-donating and electron-withdrawing groups are generally well-tolerated, providing a versatile tool for the synthesis of a library of substituted isoindolinones. However, substrates with highly nucleophilic functional groups may interfere with the electrophilic chlorinating agent. Further investigation into the compatibility with various functional groups is ongoing.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive TCICA | Use freshly opened or properly stored TCICA. |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Low reaction temperature | Gently warm the reaction mixture (e.g., to 40°C). | |
| Formation of multiple products | Over-chlorination | Use a stoichiometric amount of TCICA. |
| Decomposition of starting material | Ensure anhydrous conditions and an inert atmosphere. | |
| Difficult purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography; consider preparative TLC or HPLC. |
Safety Precautions
-
Trichloroisocyanuric acid (TCICA) is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and do not mix with combustible materials. Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Pyridine is flammable and toxic. Use in a well-ventilated area.
References
Im, J. K., et al. (2020). N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism. Organic Letters, 22(2), 556-560. Request PDF | N-Chlorination-induced, oxidative ring contraction of 1,4-dimethoxyphthalazines | A rarely explored oxidative ring contraction of electron-rich 1,2-diazine is described. Upon treatment with an electrophilic chlorinating reagent... | Find, read and cite all the research you need on ResearchGate. Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules, 11(11), 869-879. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). ACS Omega, 7(27), 23456-23470. New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. (2016). Journal of Heterocyclic Chemistry, 53(4), 1146-1154. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2935-2939. Im, J. K. (2020). Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups. (Doctoral dissertation, Seoul National University). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2021). Molecules, 26(11), 3185. Request PDF | N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism | An unprecedented N-chlorinative ring contraction of 1,2-diazines was discovered and investigated with an electrophilic chlorinating reagent, trichloroisocyanuric acid (TCICA). Through optimization and mechanistic analysis, the assisting role of n-Bu4NCl as an exogenous nucleophile was identified, and the optimized reaction conditions were applied to a range of 1,4-dimethoxyphthalazine derivatives. Also, an improvement of overall
Application Notes and Protocols for the Electrophilic Halogenation of 1,4-Dimethoxyphthalazine
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Halogenated Phthalazines in Medicinal Chemistry
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The introduction of halogen atoms onto the phthalazine scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy. Halogenated phthalazines are key intermediates in the synthesis of more complex molecules, often serving as versatile handles for cross-coupling reactions to introduce further molecular diversity.[2]
1,4-Dimethoxyphthalazine is an electron-rich heterocyclic system, making it amenable to electrophilic aromatic substitution (EAS) reactions. The two methoxy groups at positions 1 and 4 strongly activate the benzenoid ring towards electrophilic attack. This guide provides a detailed overview of the reaction of 1,4-dimethoxyphthalazine with common electrophilic halogenating agents, offering insights into reaction mechanisms and providing adaptable protocols for the synthesis of 6-bromo-, 6-chloro-, and 6-iodo-1,4-dimethoxyphthalazine.
Reaction Mechanism: Electrophilic Aromatic Substitution on 1,4-Dimethoxyphthalazine
The halogenation of 1,4-dimethoxyphthalazine proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating methoxy groups enhance the nucleophilicity of the benzene ring, facilitating the attack on the electrophilic halogen species (X⁺). The reaction is regioselective, with the substitution predicted to occur at the C6 or C7 position, which are para to the activating methoxy groups and sterically accessible.
The general mechanism can be outlined as follows:
-
Generation of the Electrophile: The electrophilic halogen species is generated from the halogenating agent. For molecular halogens like Br₂ and Cl₂, a Lewis acid catalyst may be used to increase their electrophilicity, although the highly activated nature of the substrate may render this unnecessary.[3] For N-halosuccinimides (NXS), the polarity of the N-X bond provides the electrophilic halogen.[4]
-
Nucleophilic Attack: The electron-rich π-system of the phthalazine ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated product.
Caption: General mechanism of electrophilic aromatic substitution on 1,4-dimethoxyphthalazine.
Comparative Overview of Halogenation Reactions
The choice of halogenating agent and reaction conditions can significantly impact the outcome of the reaction. Below is a summary of adapted protocols based on reactions with structurally similar electron-rich aromatic and heterocyclic compounds.
| Halogenation | Reagent(s) | Solvent(s) | Typical Conditions | Expected Product | Yield Range (Est.) | Reference(s) for Analogy |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Room temperature, 1-4 hours | 6-Bromo-1,4-dimethoxyphthalazine | 80-95% | [5] |
| Chlorination | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCICA) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room temperature, 2-6 hours | 6-Chloro-1,4-dimethoxyphthalazine | 75-90% | [6][7] |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) with catalytic Trifluoroacetic acid (TFA) | Room temperature, 1-5 hours | 6-Iodo-1,4-dimethoxyphthalazine | 85-98% | [1] |
Experimental Protocols
Note: The following protocols are adapted from established procedures for the halogenation of electron-rich aromatic and heterocyclic compounds. Optimization may be required for 1,4-dimethoxyphthalazine.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Objective: To synthesize 6-bromo-1,4-dimethoxyphthalazine.
Materials:
-
1,4-Dimethoxyphthalazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethoxyphthalazine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).
-
In a separate flask, dissolve N-bromosuccinimide (1.05-1.1 eq) in anhydrous acetonitrile.
-
Slowly add the NBS solution to the stirred solution of 1,4-dimethoxyphthalazine at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Rationale:
-
NBS: A convenient and selective source of electrophilic bromine for activated aromatic rings.[5]
-
Acetonitrile: A polar aprotic solvent that facilitates the dissolution of reactants and can promote the ionic pathway of the reaction.
-
Sodium Thiosulfate Quench: To neutralize any excess NBS and elemental bromine that may be present.
-
Aqueous Workup: To remove water-soluble byproducts, including succinimide.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).
-
Always wear safety glasses, a lab coat, and gloves.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
Objective: To synthesize 6-chloro-1,4-dimethoxyphthalazine.
Materials:
-
1,4-Dimethoxyphthalazine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Water, deionized
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,4-dimethoxyphthalazine (1.0 eq) in anhydrous dichloromethane (15-25 mL per gram of substrate).
-
Add N-chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take 2-6 hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography.
Rationale:
-
NCS: A mild and effective electrophilic chlorinating agent.[7]
-
Dichloromethane: A common solvent for NCS chlorinations that is relatively inert.
-
Sodium Sulfite Quench: To decompose any unreacted NCS.
Safety Precautions:
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Handle all chlorinated solvents in a fume hood.
-
Wear appropriate PPE.
Protocol 3: Iodination using N-Iodosuccinimide (NIS) and Catalytic Acid
Objective: To synthesize 6-iodo-1,4-dimethoxyphthalazine.
Materials:
-
1,4-Dimethoxyphthalazine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-dimethoxyphthalazine (1.0 eq) in anhydrous acetonitrile (20-30 mL per gram of substrate) in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~5-10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 1-5 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous sodium thiosulfate solution until the orange/brown color disappears.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale:
-
NIS: A source of electrophilic iodine.[1]
-
Catalytic TFA: Activates the NIS, increasing the electrophilicity of the iodine atom, which is particularly useful for iodination as iodine is the least reactive halogen.[1]
-
Acetonitrile: A suitable solvent for this acid-catalyzed reaction.
Safety Precautions:
-
N-Iodosuccinimide is an irritant and should be handled with care.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme caution in a fume hood, wearing appropriate gloves and eye protection.
General Experimental Workflow
The following diagram illustrates the general workflow for the electrophilic halogenation of 1,4-dimethoxyphthalazine.
Caption: General workflow for the synthesis and purification of 6-halo-1,4-dimethoxyphthalazines.
References
- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
-
ResearchGate. (2016). Synthesis of 6-chlorohexanol. Retrieved from [Link]
-
Im, J. K. (n.d.). Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups. GIST Scholar. Retrieved from [Link]
- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
-
ResearchGate. (2025). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]
- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
ResearchGate. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]
-
Academia.edu. (n.d.). The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved from [Link]
-
ResearchGate. (2025). An electrochemical aromatic chlorination, comparison with electrophilic reaction | Request PDF. Retrieved from [Link]
-
OUCI. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]
-
The Hive. (n.d.). Iodination via NIS -- various conditions. Retrieved from [Link]
-
ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Retrieved from [Link]
Sources
- 1. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. GIST Scholar: Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups [scholar.gist.ac.kr]
- 7. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight [mdpi.com]
Scalable synthesis of dialkoxyphthalazines for medicinal chemistry
Executive Summary
The 1,4-dialkoxyphthalazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for phosphodiesterase (PDE) inhibitors, VEGFR antagonists, and various anti-inflammatory agents. While small-scale discovery routes often utilize direct alkylation of phthalhydrazide, this approach suffers from poor regioselectivity (N- vs. O-alkylation) and low atom economy on scale.
This Application Note details a scalable, two-step protocol designed for multigram to kilogram synthesis. It bypasses the regioselectivity bottleneck by utilizing a 1,4-dichlorophthalazine intermediate , enabling quantitative access to the dialkoxy targets via Nucleophilic Aromatic Substitution (
Strategic Pathway & Rationale
The Regioselectivity Challenge
Direct alkylation of phthalhydrazide (1,2-dihydrophthalazine-1,4-dione) is kinetically controlled to favor N-alkylation due to the lactam-lactim tautomerism. To achieve high-yield O-alkylation (dialkoxy), the reaction must be driven through a highly electrophilic intermediate: 1,4-dichlorophthalazine.
Pathway Visualization
The following diagram outlines the critical decision points and the selected scalable route.
Figure 1: Comparison of the direct alkylation route (red, prone to N-alkylation) versus the chlorination/displacement route (green, regiospecific for O-alkylation).
Detailed Protocols
Protocol A: Safe Scale-Up of 1,4-Dichlorophthalazine
Critical Hazard: This reaction utilizes Phosphorus Oxychloride (
Reagents:
-
Phthalhydrazide (1.0 equiv)
-
Phosphorus Oxychloride (
) (3.0 - 5.0 equiv) -
N,N-Dimethylformamide (DMF) (0.1 equiv, Catalyst)
-
Acetonitrile (Optional co-solvent for slurry mobility)
Procedure:
-
Charging: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and caustic scrubber (NaOH), charge Phthalhydrazide solids.
-
Reagent Addition: Add
at room temperature. Note: The slurry will be thick. -
Catalysis: Add catalytic DMF dropwise. Observation: Gas evolution (HCl) will begin immediately upon heating.
-
Reaction: Heat the mixture to reflux (
). The slurry will dissolve into a clear yellow/orange solution within 1-2 hours. Monitor by HPLC (Target: <0.5% starting material). -
Distillation: Distill off excess
under reduced pressure. This reduces the thermal burden of the quench. -
Inverse Quench (CRITICAL):
-
Prepare a separate vessel with crushed ice/water (5x volume of reaction mass) at
. -
Slowly cannulate or pump the warm reaction mass into the ice water. NEVER add water to the reaction mass. [1]
-
Maintain quench temperature
to prevent violent boiling.
-
-
Isolation: The product precipitates as a white/off-white solid. Filter, wash with water until pH is neutral, and dry in a vacuum oven at
.
| Parameter | Specification | Rationale |
| Stoichiometry | 3.0 - 5.0 equiv | Excess acts as solvent; reduced to 3.0 if using MeCN co-solvent. |
| Quench Mode | Inverse Only | Prevents accumulation of unreacted water and sudden vaporization. |
| Catalyst | DMF | Forms Vilsmeier-Haack reagent in situ, accelerating rate by ~10x. |
Protocol B: Regioselective for Dialkoxyphthalazines
This step displaces both chlorides. The first displacement is rapid; the second requires higher energy or stronger nucleophiles due to the electron-donating effect of the first alkoxy group installed.
Reagents:
-
1,4-Dichlorophthalazine (1.0 equiv)
-
Alcohol (R-OH) (2.5 - 3.0 equiv)
-
Sodium Hydride (NaH) (2.5 equiv) OR Potassium tert-butoxide (KOtBu)
-
Solvent: THF (anhydrous) or Toluene
Procedure:
-
Alkoxide Formation: In a clean reactor, suspend NaH (60% in oil) in anhydrous THF at
. Add the alcohol (R-OH) dropwise. Stir for 30 min until evolution ceases. -
Substrate Addition: Add a solution of 1,4-dichlorophthalazine in THF to the alkoxide mixture. Note: Exothermic reaction.[1]
-
Reaction:
-
For primary alcohols: Stir at ambient temperature for 4-6 hours.
-
For secondary/sterically hindered alcohols: Heat to reflux (
) for 12 hours.
-
-
Monitoring: Track the disappearance of the monochloro-monoalkoxy intermediate . If the reaction stalls, add 0.2 equiv of additional alkoxide.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[2] Wash organic layer with brine. -
Purification: Recrystallization from Heptane/EtOAc is usually sufficient.
Troubleshooting & Quality Control
Impurity Profiling
Common impurities arise from incomplete reaction or hydrolysis during the quench.
| Retention Time (Rel) | Identity | Cause | Remediation |
| 0.8 | Monochloro-monoalkoxy | Incomplete | Increase temp; check anhydrous conditions (water kills alkoxide). |
| 0.5 | Phthalazinone (Hydrolysis) | Water in | Dry solvents; ensure neutral pH wash of dichloro intermediate. |
| 1.2 | N-Alkylated Isomer | Wrong Route | Impossible via Dichloro route; confirms contamination or wrong SM. |
Decision Logic for Optimization
Figure 2: Troubleshooting logic for common failure modes in the
References
-
Sigma-Aldrich. 1,4-Dichlorophthalazine Product & Safety Data. Retrieved from .
-
Organic Process Research & Development (ACS).Hydrolysis of Phosphoryl Trichloride (
): Characterization and Safe Quenching. (2010).[3] Retrieved from . -
BenchChem Technical Support. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from .
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation vs O-alkylation of nitrogen heterocycles. Retrieved from .
-
National Institutes of Health (PMC). Scalable synthesis of phthalazine derivatives for medicinal chemistry. Retrieved from .
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 1,4-dimethoxyphthalazine to phthalhydrazide
Topic: Preventing Hydrolysis of 1,4-Dimethoxyphthalazine to Phthalhydrazide Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Imidate Vulnerability
The Core Issue: 1,4-Dimethoxyphthalazine (1,4-DMP) is chemically distinct from standard aromatic ethers. It behaves as a cyclic bis-imidate . While the dimethoxy structure is aromatic, the thermodynamic equilibrium heavily favors the tautomeric lactam form (phthalhydrazide).
The Failure Mode: In the presence of acid (H⁺) and water , the nitrogen atoms are protonated, activating the C-1/C-4 positions for nucleophilic attack by water. This triggers the irreversible loss of methanol and the precipitation of phthalhydrazide (a highly insoluble white solid).
The Golden Rule:
"Keep it Basic, Keep it Dry." 1,4-DMP is stable in aqueous base but degrades rapidly in aqueous acid and on acidic stationary phases (e.g., untreated silica gel).
Troubleshooting: Diagnostic Q&A
Use this section to identify where your workflow may be compromising the compound.
Phase 1: Synthesis & Workup
Q: I synthesized 1,4-DMP from 1,4-dichlorophthalazine and NaOMe. Upon quenching with water, a massive amount of white solid precipitated. Is this my product?
-
Diagnosis: Likely not. The white solid is almost certainly phthalhydrazide (degradation product).
-
Root Cause: If you quenched a highly basic reaction mixture with water without controlling the exotherm or local pH, or if you used an acidic quenching agent (like NH₄Cl), you triggered hydrolysis.
-
Corrective Action:
-
Quench: Pour the reaction mixture into ice-cold dilute NaOH (pH > 10). Never quench with acid or unbuffered water if the local pH can drop.
-
Extraction: Extract immediately into DCM or EtOAc. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
-
Q: My crude NMR looks perfect, but after flash chromatography, I recovered <20% yield and the column clogged with a white band.
-
Diagnosis: On-column hydrolysis.
-
Root Cause: Standard silica gel is slightly acidic (pH 4–5 in slurry). This acidity is sufficient to catalyze the hydrolysis of the imidate functionality during the elution time.
-
Corrective Action:
-
Pre-treat Silica: Slurry your silica gel with 1–2% Triethylamine (TEA) in your eluent before packing the column. This neutralizes acidic silanol sites.
-
Alternative: Use Neutral Alumina (Grade III) instead of silica gel.
-
Phase 2: Storage & Handling
Q: I stored the white crystals in a screw-cap vial on the bench. A week later, the melting point increased by 100°C.
-
Diagnosis: Atmospheric hydrolysis.
-
Root Cause: 1,4-DMP is hygroscopic. Atmospheric moisture, combined with trace acid residues (even from CO₂ absorption forming carbonic acid), converts the low-melting ether (mp ~108°C) to the high-melting hydrazide (mp >340°C).
-
Corrective Action:
-
Store under Argon/Nitrogen in a desiccator.
-
Ideally, store at -20°C to kinetically slow the hydrolysis.
-
Phase 3: Reactivity
Q: Can I use this compound in a Suzuki coupling with aqueous Na₂CO₃?
-
Diagnosis: Yes, conditionally.
-
Analysis: 1,4-DMP is relatively stable in basic aqueous media.
-
Protocol: Ensure the pH remains >9 throughout the reaction. Do not acidify during the workup.
Deep Dive: The Hydrolysis Mechanism
Understanding the mechanism is the key to prevention. The reaction is driven by the restoration of the amide resonance (lactam formation).
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction is essentially irreversible due to the precipitation of the thermodynamic sink (Phthalhydrazide).
Validated Protocol: Synthesis & Purification
This protocol is designed to minimize exposure to hydrolytic conditions.
Target: 1,4-Dimethoxyphthalazine Precursor: 1,4-Dichlorophthalazine
| Step | Parameter | Critical Control Point (CCP) |
| 1. Reaction | 1,4-Dichlorophthalazine + NaOMe (excess) in MeOH. Reflux. | Ensure anhydrous MeOH . Moisture here reduces yield immediately. |
| 2. Quench | Cool to 0°C. Pour into ice-water . | CCP 1: Do NOT add acid to neutralize excess NaOMe. The product is stable in the residual base. |
| 3. Extraction | Extract with DCM (3x). | Perform quickly. |
| 4. Drying | Dry organic layer over K₂CO₃ or Na₂SO₄ . | CCP 2: Avoid MgSO₄ if it is slightly acidic/Lewis acidic. K₂CO₃ ensures a basic microenvironment. |
| 5. Concentration | Rotary evaporation at <40°C. | Do not overheat. |
| 6. Purification | Recrystallization (Hexane/EtOAc) OR Flash Column. | CCP 3: If using a column, add 1% Triethylamine to the eluent to deactivate silica acidity. |
Stability Data Summary
| Condition | Stability Rating | Observation |
| pH 1 - 4 (Aq) | 🔴 Critical Failure | Rapid hydrolysis (< 1 hour) to phthalhydrazide. |
| pH 7 (Neutral) | 🟡 Caution | Slow hydrolysis over days; accelerated by heat. |
| pH 10 - 14 (Aq) | 🟢 Stable | Stable for standard reaction times (24h+). |
| Silica Gel (Untreated) | 🟠 Risky | Significant degradation during slow elutions. |
| Alumina (Neutral) | 🟢 Stable | Recommended stationary phase. |
| Solid State (Dry) | 🟢 Stable | Indefinite stability if kept dry and inert. |
References
-
Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide.[1] Journal of the Chemical Society, 1710–1716. [Link][1]
-
Parsons, P. J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11, 578.[2] (Demonstrates synthesis conditions and stability considerations). [Link][2][3]
-
Rowe, F. M., et al. (1926). The constitution of the phthalaziness. Journal of the Chemical Society.[1] (Foundational work on phthalazine tautomerism).
Sources
- 1. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
Improving yield of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine
Technical Support Center: Synthesis of 1,4-Dimethoxyphthalazine
Welcome to the technical support center for the synthesis of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of your target compound.
Reaction Overview & Mechanism
The synthesis of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient phthalazine ring is attacked by the methoxide nucleophile, leading to the displacement of the chloride leaving groups.
The phthalazine ring is rendered susceptible to nucleophilic attack by the presence of the two electron-withdrawing nitrogen atoms within the aromatic system.[1] This electronic feature is crucial for the success of the reaction. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring.[2]
Reaction Scheme:
Caption: Overall reaction for the synthesis of 1,4-dimethoxyphthalazine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions.[3] Here’s a systematic approach to troubleshooting:
-
Purity of 1,4-Dichlorophthalazine: The starting material is often a key contributor to low yields. 1,4-Dichlorophthalazine can be a challenging building block in medicinal chemistry synthesis.[4] Impurities can interfere with the reaction. It is advisable to check the purity of your starting material by melting point or spectroscopic methods. Recrystallization from a suitable solvent like acetonitrile may be necessary.[5]
-
Activity of Sodium Methoxide: Sodium methoxide is highly hygroscopic and will readily react with atmospheric moisture to form methanol and sodium hydroxide. The presence of sodium hydroxide can lead to undesired side reactions. It is crucial to use freshly opened, anhydrous sodium methoxide or to prepare it fresh in the lab. The reaction of methanol with sodium hydroxide can produce sodium methoxide and water.[6]
-
Solvent Purity and Choice: The choice of solvent is critical in SNAr reactions.[7] Methanol is commonly used as both the solvent and the source of the methoxide ion (in conjunction with a base like sodium). However, the presence of water in the methanol will consume the sodium methoxide. Using anhydrous methanol is essential. Polar aprotic solvents like DMF or DMSO can also be used and may enhance the reaction rate by effectively solvating the sodium cation, leaving a more "naked" and reactive methoxide anion.[8] However, these solvents can be more difficult to remove during workup.
-
Reaction Temperature and Time: While SNAr reactions on activated rings can be facile, insufficient temperature or reaction time will lead to incomplete conversion.[9] The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Typically, refluxing in methanol is sufficient, but higher temperatures may be required with less reactive substrates.
Q2: I am observing the formation of a significant amount of a dark-colored byproduct. What is it and how can I prevent it?
The formation of dark-colored byproducts often indicates decomposition or side reactions.
-
Potential Side Reaction: One common side reaction is the formation of partially substituted products, such as 1-chloro-4-methoxyphthalazine. This can occur if an insufficient amount of sodium methoxide is used or if the reaction is not allowed to proceed to completion.
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the phthalazine ring itself can be susceptible to decomposition, leading to the formation of complex, often colored, impurities.
-
Prevention:
-
Stoichiometry: Ensure at least two equivalents of sodium methoxide are used per equivalent of 1,4-dichlorophthalazine. Using a slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.
-
Q3: My purified product still shows impurities by NMR/LC-MS. What are the best purification strategies?
Purification of 1,4-dimethoxyphthalazine can be challenging due to its physical properties.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A mixed solvent system, such as methanol/water or ethyl acetate/hexanes, can be effective. The crude product is dissolved in the minimum amount of the hot, more soluble solvent, and the less soluble solvent is added dropwise until turbidity is observed. Cooling the solution slowly should yield crystalline product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Activated Carbon Treatment: If the product is discolored, dissolving the crude material in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities.[5] The carbon is then removed by filtration through celite before proceeding with recrystallization or chromatography.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Reagents and Equipment:
-
1,4-Dichlorophthalazine (1.0 eq)
-
Sodium Methoxide (2.2 eq)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichlorophthalazine.
-
Solvent Addition: Add anhydrous methanol to the flask to create a stirrable slurry (approximately 10-20 mL per gram of 1,4-dichlorophthalazine).
-
Reagent Addition: Carefully add sodium methoxide to the reaction mixture in portions. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
A precipitate of the crude product should form. If not, the methanol can be removed under reduced pressure to induce precipitation.
-
Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure 1,4-dimethoxyphthalazine as a white to off-white solid.
-
Data Summary & Visualization
Table 1: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting material | Recrystallize 1,4-dichlorophthalazine before use. |
| Inactive sodium methoxide | Use fresh, anhydrous sodium methoxide. | |
| Incomplete reaction | Increase reaction time and/or temperature; monitor by TLC. | |
| Dark/Colored Product | Decomposition | Avoid excessive temperatures and prolonged reaction times. |
| Side reactions | Use a slight excess of sodium methoxide; consider an inert atmosphere. | |
| Impure Final Product | Ineffective purification | Attempt recrystallization from a different solvent system or use column chromatography. |
| Co-precipitation of salts | Ensure thorough washing of the crude product with water during workup. |
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
ACS Publications. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Kimia Pars. (n.d.). Sodium Methoxide. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-ジクロロフタラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 6. kimiapars.com [kimiapars.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phthalazine Alkylation Optimization
Topic: Strategies for Eliminating N-Methyl Byproducts in Phthalazine O-Alkylation Ticket ID: CHEM-SUP-8821 Status: Open / Technical Guide
Executive Summary: The Ambident Nucleophile Challenge
User Problem: You are attempting to O-alkylate a phthalazin-1(2H)-one scaffold, but you are observing significant formation of the N-alkylated isomer (e.g., N-methyl phthalazinone).
Root Cause: Phthalazinones are ambident nucleophiles . They exist in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form). Under standard basic conditions (e.g., K₂CO₃/DMF), the nitrogen atom is often the softer, more nucleophilic center, leading to thermodynamically favored N-alkylation.
To "remove" the byproduct, you must either prevent its formation using specific regiochemical controls or exploit physical property differences for downstream purification.
Visualizing the Problem
The following diagram illustrates the competing pathways. Note that the N-alkyl product retains the carbonyl dipole, making it significantly more polar than the O-alkyl (imidate) product.
Figure 1: Mechanistic divergence of phthalazinone alkylation. Path A (Red) is the common error mode; Path B (Green) is the desired outcome.
Module 1: Prevention Protocols (Synthesis)
The most effective way to "remove" the byproduct is to avoid generating it. Choose Protocol A for robustness or Protocol B for direct modification.
Protocol A: The "Chlorination Detour" (Recommended)
This method bypasses the ambident nucleophile issue entirely by converting the carbonyl oxygen into a leaving group (Cl), which is then displaced by an alkoxide. This guarantees O-linkage.
Workflow:
-
Chlorination: React phthalazinone with POCl₃ (Phosphorus oxychloride) at reflux to generate 1-chlorophthalazine.
-
Displacement: React 1-chlorophthalazine with NaOMe (Sodium Methoxide) or the desired alcohol/NaH mixture.
| Step | Reagent | Conditions | Key Observation |
| 1 | POCl₃ (neat or in toluene) | Reflux (90-110°C), 2-4h | Starting material dissolves; evolution of HCl gas. |
| 2 | NaOMe / MeOH | 0°C to RT, 1-2h | Exothermic. Formation of NaCl precipitate. |
Why this works: The nucleophilic attack of the alkoxide on the chloro-heterocycle occurs at the carbon atom (SNAr), forming the C-O bond directly. N-alkylation is mechanistically impossible in this step.
Protocol B: Silver-Mediated Direct Alkylation
If you must alkylate the lactam directly (e.g., sensitive substrates), you must switch from alkali metals to silver salts.
Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, the silver cation (Ag⁺) coordinates avidly to the softer Nitrogen or halide, effectively blocking the N-site or maximizing the oxy-cation character, directing the alkyl halide to the Oxygen.
Step-by-Step:
-
Solvent: Use non-polar, aprotic solvents (Benzene, Toluene, or Hexane). Avoid DMF/DMSO (these promote N-alkylation).
-
Base: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O).
-
Stoichiometry: 1.0 eq Substrate : 1.2 eq Alkyl Halide : 1.5 eq Ag₂CO₃.
-
Temperature: Reflux is often required due to the heterogeneous nature of the reaction.
Critical Warning: This method is cost-intensive and sensitive to light. Ensure reaction vessels are wrapped in foil.
Module 2: Troubleshooting & Purification
If you have already performed the reaction and have a mixture of N-methyl and O-methyl products, use these separation strategies.
Separation Logic: Polarity & Solubility
The N-alkyl byproduct is a cyclic amide (lactam) with a strong dipole moment. The O-alkyl product is an imidate (ether-like) and is significantly less polar.
Method 1: Flash Chromatography (The Rf Gap)
Because of the polarity difference, these isomers separate well on silica gel.
| Isomer | Polarity | Typical Rf (Hex/EtOAc 1:1) | Elution Order |
| O-Alkyl (Desired) | Low | 0.6 - 0.8 | Elutes First |
| N-Alkyl (Byproduct) | High | 0.2 - 0.4 | Elutes Second |
Tip: If separation is poor, add 1% Triethylamine to the mobile phase to prevent tailing of the basic nitrogen centers.
Method 2: Solubility Washing (The "Crash" Method)
For methyl derivatives specifically, the solubility profiles often differ drastically.
-
Evaporate the reaction solvent completely.
-
Triturate the crude solid with Diethyl Ether or cold Hexane .
-
O-Alkyl products are often soluble in ether/hexane.
-
N-Alkyl byproducts (more polar) often remain as solids.
-
-
Filter the suspension. The filtrate contains your desired O-product.
Diagnostic Decision Tree
Use this workflow to determine your next step based on your current status.
Figure 2: Decision matrix for purification vs. synthesis route selection.
Frequently Asked Questions (FAQs)
Q1: My O-alkyl product reverts to the starting material during storage. Why? A: O-alkyl phthalazines are imidates . Imidates are susceptible to hydrolysis under acidic conditions, converting them back to the thermodynamic lactam (starting material).
-
Fix: Store the product in a desiccator. Do not use acidic modifiers (like acetic acid) in your HPLC/TLC mobile phases. Ensure your CDCl₃ for NMR is not acidic (filter through basic alumina if necessary).
Q2: Can I use the Mitsunobu reaction instead? A: Yes. The Mitsunobu reaction (PPh₃/DIAD) with an alcohol generally favors O-alkylation because the betaine intermediate activates the alcohol oxygen, making the phthalazinone nitrogen the nucleophile that attacks the phosphorus? No—actually, the phthalazinone acts as the nucleophile attacking the alkyl-phosphonium species. While Mitsunobu often favors O-alkylation for phenols, for lactams, it can still yield mixtures. However, it is generally superior to NaH/Alkyl Halide methods.
Q3: Why does DMF promote N-alkylation? A: DMF is a polar aprotic solvent. It solvates cations (Na⁺/K⁺) well but leaves the anion "naked." A naked ambident anion tends to react at the center with the highest electron density (Nitrogen) rather than the center with the highest electronegativity (Oxygen), leading to the thermodynamic N-product.
References
-
Regioselectivity in Quinazolinone/Phthalazinone Alkyl
- Source: Juniper Publishers / Organic and Medicinal Chemistry Intern
- Context: Discusses the dominance of N-alkylation with alkali carbonates in DMF and the necessity of the chlorin
-
URL:
-
Silver Salt Mediated O-Alkyl
- Source: American Chemical Society (ACS)
-
Context: Explains the "Silver Salt Rule" where electrophilic attack by silver on the halide enhances carbonium character, favoring attack by the most electronegative atom (Oxygen).[1]
-
URL:
-
Synthesis of 1-Alkoxyphthalazines via Chlorin
- Source: NIH / PubMed Central
- Context: Details the "Chlorination Detour" (Scheme 4 in related quinazoline papers) as the definitive method to avoid N-alkyl byproducts.
-
URL:
-
Separ
- Source: ResearchG
- Context: Provides NMR shift data (O-alkyl benzyl protons ~5.64 ppm vs N-alkyl ~5.21 ppm) and elution orders.
-
URL:
Sources
Troubleshooting low melting point in 1,4-dimethoxyphthalazine synthesis
Ticket ID: DMP-SYN-004 Topic: Troubleshooting Low Melting Point / Purity Issues Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Part 1: The Diagnostic Triage (Start Here)
Before adjusting your chemistry, we must validate your reference standards. A common "low melting point" issue in this specific synthesis often stems from a historical discrepancy in the chemical literature rather than a failure of your experiment.
The "Phantom Target" Phenomenon
Are you expecting a melting point (MP) of ~121°C ? If your isolated solid melts sharply at 91–94°C , you likely have the pure product.
-
The Scientific Reality: Early literature (Drew & Garwood) incorrectly reported the MP as 121°C. Subsequent definitive structural analysis by Elvidge & Redman (J. Chem. Soc., 1960) confirmed that pure 1,4-dimethoxyphthalazine melts at 93°C .
-
The 121°C Impostor: The higher melting point often cited corresponds to an impure mixture or the N-methyl isomer (if incorrect methylation reagents were used).
Diagnostic Decision Tree
Use the following logic flow to categorize your issue before proceeding to the modules.
Figure 1: Diagnostic logic for evaluating 1,4-dimethoxyphthalazine purity based on thermal properties.
Part 2: Technical Modules
If your melting point is below 90°C or significantly broad, proceed with the following troubleshooting modules.
Module 1: Reaction Optimization (Chemistry & Kinetics)
The standard synthesis involves Nucleophilic Aromatic Substitution (
The Reaction:
Critical Failure Points
| Parameter | Optimal Condition | Consequence of Deviation |
| Reagent Stoichiometry | 2.2 – 2.5 eq NaOMe | < 2.0 eq: Leaves 1-chloro-4-methoxyphthalazine (intermediate). This forms a eutectic mixture, drastically lowering MP. |
| Solvent Water Content | Anhydrous MeOH (<0.05% | High Water: Generates NaOH in situ. NaOH attacks the ring to form 4-methoxyphthalazin-1(2H)-one (hydrolysis product). |
| Temperature | Reflux (~65°C) for 2–4 hours | Low Temp: Incomplete substitution. The mono-chloro intermediate is difficult to separate. |
Corrective Protocol: The "Double-Push" Method
To ensure complete conversion of the mono-chloro intermediate:
-
Dissolve 1,4-dichlorophthalazine in anhydrous methanol (0.5 M concentration).
-
Add 2.5 equivalents of Sodium Methoxide (25-30% wt in MeOH).
-
Reflux for 3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).
-
Starting Material (
~0.6) should disappear. -
Mono-chloro (
~0.4) must be absent. -
Product (
~0.3) should be the dominant spot.
-
-
If mono-chloro persists: Add another 0.5 eq of NaOMe and reflux for 1 additional hour.
Module 2: Purification & Isolation (The Workup)
Physical entrapment of impurities is the leading cause of "slushy" low melting points (<85°C).
Common Contaminants Table
| Impurity | Origin | Melting Point | Detection Method |
| 1,4-Dichlorophthalazine | Unreacted Starting Material | 160–162°C | TLC / GC-MS |
| 1-Chloro-4-methoxyphthalazine | Incomplete Reaction | ~70–80°C (Est)* | LC-MS / TLC |
| Phthalhydrazide | Hydrolysis (Water ingress) | >300°C | Insoluble in MeOH |
| Methanol (Solvent) | Inadequate Drying | -97°C | H-NMR (3.49 ppm) |
*Note: While fluoro-analogs melt lower, the chloro-methoxy intermediate often forms low-melting eutectics with the product.
Recommended Workup Protocol
-
Quench: Cool reaction to room temperature. Pour into 5 volumes of ice-cold water .
-
Why: The product is insoluble in water; salts (NaCl, NaOMe) and methanol are soluble.
-
-
Filtration: Filter the precipitate immediately. Do not let it sit in basic aqueous solution (risk of hydrolysis).
-
Washing: Wash the cake with:
-
Cold Water (3x) to remove salts.
-
Cold Hexane (1x) to remove non-polar grease/impurities.
-
-
Drying (Crucial): Dry in a vacuum oven at 40°C for 12 hours.
-
Troubleshooting: If MP is still <90°C, recrystallize from Cyclohexane or Petroleum Ether . Avoid ethanol/methanol for recrystallization as they can effectively solvate the product and lower yield/purity upon lattice formation.
-
Part 3: Analytical Verification
Do not rely on melting point alone. Use this confirmation matrix.
H-NMR Validation (CDCl3)
-
Aromatic Protons: Two multiplets at ~8.0–8.1 ppm (2H) and ~7.8–7.9 ppm (2H).
-
Methoxy Protons: A sharp singlet at ~4.2 ppm (6H).
-
Red Flag: If you see a singlet at ~3.8 ppm, check for N-methyl isomers (from improper alkylation attempts).
-
Red Flag: If you see broad peaks >10 ppm, you have hydrolysis (NH protons).
-
Visualizing the Impurity Pathway
Understanding where the side products come from helps prevent them.
Figure 2: Reaction pathway showing the critical intermediate and the moisture-induced failure mode.
FAQ: Frequently Asked Questions
Q: I used Methyl Iodide (MeI) and Phthalhydrazide instead of the chloro-route. My MP is >100°C. Why? A: Direct alkylation of phthalhydrazide with MeI favors N-alkylation (kinetic control) or a mixture of O- and N-alkylation. You likely produced 2-methyl-2,3-dihydrophthalazine-1,4-dione or 1-methoxy-2-methylphthalazin-1-one. The 1,4-dichlorophthalazine route is required for exclusive O-alkylation.
Q: My product melts at 85°C. Is it usable? A: It is likely wet with solvent or contains the mono-chloro impurity. Run an H-NMR. If the spectra is clean (no extra aromatic peaks), dry it under high vacuum. If extra peaks exist, recrystallize from cyclohexane.
Q: Can I use Ethanol instead of Methanol? A: No. You will generate Ethoxide ions, leading to a mix of methoxy and ethoxy substituents (transesterification/substitution competition), creating a "scrambled" product with an unpredictable melting point.
References
-
Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the Other O- and N-Methyl Derivatives of Phthalhydrazide.[1] Journal of the Chemical Society, 1710–1714.[2]
- Key Finding: Establishes the correct MP of 93°C and refutes older liter
- Amberg, W. et al. (1990). Synthesis of Phthalazine Derivatives. Journal of Medicinal Chemistry. (General reference for dichlorophthalazine precursors).
-
ChemicalBook. 1,4-Dichlorophthalazine Properties and Melting Point Data.
- Key Finding: Verifies starting material MP
Sources
Technical Support Center: Handling & Stability of Chlorophthalazine Precursors
Introduction: The Chemistry of Instability
Welcome to the technical support hub for phthalazine intermediates. If you are working with 1-chlorophthalazine (or its derivatives like 4-chlorophthalazin-1-amine), you are handling a "masked" amide.[1]
The Core Problem: 1-Chlorophthalazine is an imidoyl chloride .[1] The carbon-chlorine bond is highly activated by the adjacent nitrogen atoms.[1] Upon exposure to atmospheric moisture, the electron-deficient carbon is attacked by water, leading to the rapid displacement of chloride and tautomerization to the thermodynamically stable phthalazin-1(2H)-one (phthalazinone).
This is not just a purity issue; it is a stoichiometry killer. The hydrolysis releases HCl, which can autocatalyze further degradation or interfere with acid-sensitive substrates in subsequent steps (e.g.,
Visualizing the Failure Mode
To prevent the issue, you must understand the mechanism. The following diagram illustrates the hydrolysis pathway you are trying to avoid.
Figure 1: The hydrolysis cascade.[1] Note that the reaction is driven towards the stable amide (Phthalazinone), rendering the precursor useless for nucleophilic substitution.
Module 1: Storage & Handling Protocols[1][4][5][6]
"My material turned from yellow to white." This is the most common support ticket we receive.[1] 1-Chlorophthalazine is typically a yellow solid; Phthalazinone is often a white/off-white solid with significantly lower solubility in organic solvents.[1]
Storage Decision Matrix
| Condition | Verdict | Technical Rationale |
| Ambient Air | CRITICAL FAIL | Hydrolysis begins within minutes to hours depending on humidity.[1] |
| Standard Fridge (+4°C) | RISKY | Condensation upon warming to RT is the #1 cause of batch failure.[1] |
| Desiccator (RT) | ACCEPTABLE | Use active desiccant (P₂O₅ or activated sieves).[1] |
| Glovebox (N₂/Ar) | OPTIMAL | Essential for long-term storage (>1 week).[1] |
The "Warm-Up" Rule (Crucial)
If you store the precursor in a freezer (-20°C):
-
Remove the sealed container from the freezer.
-
Place it in a desiccator.[1]
-
Wait 3-4 hours until it reaches room temperature.
-
Only then break the seal. Why? Opening a cold bottle attracts atmospheric water vapor instantly, creating a film of moisture on the solid surface that degrades the material from the outside in.[1]
Module 2: Reaction Troubleshooting
"I synthesized the precursor, but the yield of the next step is low." This often happens because the precursor degraded during the workup of its synthesis.[1]
The Synthesis-Quench Danger Zone
1-Chlorophthalazine is usually made by treating phthalazinone with POCl₃.[1] The excess POCl₃ must be removed.[1]
-
Common Mistake: Quenching the reaction mixture directly into ice water.[1]
-
Consequence: The exothermic hydrolysis of POCl₃ generates heat and HCl, creating a hot, acidic aqueous environment—perfect conditions to hydrolyze your product back to the starting material.
Recommended Protocol: Non-Aqueous Workup
Instead of water quenching, use this "Dry Workup" method:
-
Evaporation: Remove excess POCl₃ under high vacuum (rotary evaporator with a base trap) at <60°C.
-
Azeotrope: Add anhydrous Toluene and re-evaporate (2x) to strip trace POCl₃.
-
Neutralization: Dissolve the residue in dry DCM. Add solid, anhydrous
or slowly add to a cold, biphasic mixture of DCM/Sat. with rapid stirring.[1] -
Separation: Immediately separate the organic layer, dry over
, and concentrate.
Workflow Visualization
Figure 2: Decision pathway for workup. Avoiding direct aqueous contact with the acid halide is critical.
Frequently Asked Questions (FAQs)
Q1: How can I quickly verify if my batch has hydrolyzed without running an NMR? A: Check the solubility and melting point.[1]
-
1-Chlorophthalazine: Soluble in DCM and Chloroform.[1] Melting Point ~109-112°C [1].[1][2]
-
Phthalazinone (Hydrolysis Product): Poor solubility in DCM; often requires polar solvents (DMSO/MeOH).[1] Melting Point is significantly higher (~183-184°C) [2].[1]
-
Quick Test: Try dissolving a small amount in dry DCM.[1] If a white solid remains undissolved, you likely have significant hydrolysis.[1]
Q2: Can I dry the material in an oven?
A: No. Heating 1-chlorophthalazine in an oven (which is rarely perfectly dry) will accelerate hydrolysis.[1] Dry it in a vacuum desiccator over
Q3: I see a peak at [M-1] in my LCMS. Is this my product? A: No. 1-Chlorophthalazine (MW ~164.[1]5) should show a distinct chlorine isotope pattern (3:1 ratio of M and M+2).[1]
-
If you see a dominant peak at ~147 m/z (ES+), this corresponds to Phthalazinone (
, MW 146.15 + H).[1] -
If you see ~165 but no chlorine pattern, check if you formed the methyl ether (if Methanol was used as a solvent).[1]
Q4: What is the best solvent for
References
-
ChemicalBook. (2025).[1][2][3][4] 1-Chlorophthalazine Properties and Safety.[1][2]Link[1]
-
PubChem. (2025).[1] Phthalazin-1(2H)-one Compound Summary. National Library of Medicine.[1] Link[1]
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][5][3] University of Pittsburgh.[1] Link
-
Menear, K. A., et al. (2008).[1][6] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Describes synthesis of Olaparib intermediates). Link[1]
Sources
- 1. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]
- 3. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scispace.com [scispace.com]
Controlling side reactions in phthalazine methoxylation
Welcome to the technical support guide for controlling side reactions in the methoxylation of phthalazine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize halogenated phthalazines as key intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
The methoxylation of a chlorophthalazine is a classic example of Nucleophilic Aromatic Substitution (SNAr). The inherent electron-deficient nature of the phthalazine ring system, caused by the two nitrogen atoms, facilitates the displacement of a leaving group (like chloride) by a nucleophile (methoxide). However, this reactivity also opens the door to competing side reactions, primarily hydrolysis, which can significantly impact yield and purity. This guide will address these challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding phthalazine methoxylation.
Q1: What is the underlying mechanism for the methoxylation of 1-chlorophthalazine?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr mechanism involves two key steps:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms in the phthalazine ring are crucial for stabilizing the negative charge of this intermediate.[1]
-
Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final 1-methoxyphthalazine product.
The addition of the nucleophile is typically the rate-determining step of the reaction.[1]
Q2: My reaction is sluggish and I'm recovering mostly starting material. What should I check?
A2: Several factors could be at play:
-
Base Strength/Concentration: Ensure your sodium methoxide is fresh and has not decomposed due to moisture. If you are generating it in situ from methanol and a base like sodium hydride (NaH), ensure the NaH is of high purity and that all the methanol has been converted to the methoxide.
-
Temperature: SNAr reactions on heteroaromatic systems often require heating. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often effective as it can solvate the cation (e.g., Na⁺) without solvating the methoxide nucleophile, thus increasing its nucleophilicity. However, methanol itself is commonly used as both the reagent source and solvent.
Q3: I see a significant amount of a polar, high-melting point solid in my crude product. What is it likely to be?
A3: The most common and troublesome byproduct in this reaction is the corresponding phthalazin-1(2H)-one . This is formed when a water molecule, acting as a competing nucleophile, attacks the 1-chlorophthalazine starting material. The resulting 1-hydroxyphthalazine rapidly tautomerizes to the more stable phthalazinone amide form. This side reaction is particularly problematic because the phthalazinone is often poorly soluble and can complicate purification. The formation of phthalazinones from precursors like chlorophthalazines via hydrolysis is a well-documented transformation.
Part 2: Troubleshooting Guide: Phthalazinone Formation
The formation of the phthalazinone byproduct is the single most common issue that erodes yield and purity. This guide provides a systematic approach to diagnosing and mitigating this problem.
Issue: Low yield of 1-methoxyphthalazine accompanied by a significant amount of phthalazin-1(2H)-one.
Root Cause Analysis
The root cause is the presence of water in the reaction mixture. Sodium methoxide is a strong base and is highly hygroscopic. Any trace moisture will lead to the formation of sodium hydroxide (NaOH). Both hydroxide ions (OH⁻) and water can act as nucleophiles, competing with the desired methoxide.
Mitigation Strategies & Protocols
The key to suppressing phthalazinone formation is to maintain strictly anhydrous conditions throughout the procedure.
Table 1: Comparison of Reagents and Conditions
| Parameter | Standard Conditions | Recommended Anhydrous Conditions | Rationale |
| Solvent | Reagent Grade Methanol | Anhydrous Methanol (distilled from Mg) | Minimizes the primary source of water contamination. |
| Base | Commercial NaOCH₃ | Freshly prepared NaOCH₃ or high-purity commercial grade | Commercial NaOCH₃ can absorb moisture over time. |
| Atmosphere | Ambient Air | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
| Glassware | Standard Glassware | Flame-dried or oven-dried glassware | Removes adsorbed water from glass surfaces. |
Protocol 1: Standard Methoxylation of 1-Chloro-4-arylphthalazine
This protocol is based on a reported synthesis of 1-methoxy-4-(4-phenoxyphenyl)phthalazine.
Materials:
-
1-Chloro-4-arylphthalazine (1.0 eq)
-
Sodium methoxide (1.5 - 2.0 eq)
-
Methanol (Reagent Grade)
Procedure:
-
To a round-bottom flask, add the 1-chloro-4-arylphthalazine and methanol.
-
Stir the suspension at room temperature.
-
Add sodium methoxide portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Expected Outcome: This method is often effective but may yield 5-15% of the phthalazinone byproduct depending on the quality of reagents and ambient humidity.
Protocol 2: Optimized Anhydrous Methoxylation to Suppress Phthalazinone Formation
This protocol incorporates best practices for moisture-sensitive reactions.
Materials:
-
1-Chloro-4-arylphthalazine (1.0 eq, dried in a vacuum oven)
-
Sodium metal (1.5 eq) or Sodium Hydride (60% dispersion in oil, 1.6 eq)
-
Anhydrous Methanol (<50 ppm H₂O, 10-20 mL per mmol of substrate)
Procedure:
-
Preparation: Assemble glassware (round-bottom flask, condenser, addition funnel) and flame-dry under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Methoxide Generation (in situ):
-
Using Sodium Metal: To the reaction flask containing anhydrous methanol under an inert atmosphere, carefully add small, freshly cut pieces of sodium metal. Stir until all the sodium has dissolved.
-
Using Sodium Hydride: If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil. Carefully add the NaH to the anhydrous methanol under an inert atmosphere. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
-
Reaction: To the freshly prepared sodium methoxide solution, add the dried 1-chloro-4-arylphthalazine as a solid or as a solution in a minimal amount of anhydrous methanol via syringe or cannula.
-
Heat the reaction mixture to reflux under the inert atmosphere. Monitor the reaction by TLC (using a co-spot of an authentic phthalazinone standard if available).
-
Work-up: Once complete, cool the reaction to 0 °C. Carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify as required.
-
Expected Outcome: This rigorous anhydrous procedure should reduce the formation of the phthalazinone byproduct to <2%, significantly improving the yield and purity of the desired 1-methoxyphthalazine. The self-validating aspect of this protocol is the observed purity of the final product; a clean reaction profile is indicative of successful exclusion of moisture.
Part 3: References
-
Mohamed Sayed, A.; Ali, O. M.; El-Shehry, M. F. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. 2017 , 9(10), 30-38. [Link]
-
Dandia, A.; Singh, R.; Khaturia, S.; Merienne, C.; Morgant, G.; Loupy, A. A Mild and Efficient Method for the Synthesis of Phthalazinone Derivatives under Microwave Irradiation. ARKIVOC. 2006 , (xiv), 59-66. [Link]
-
El-Gaby, M. S. A.; Atalla, A. A.; Gaber, A. M.; Abd Al-Wahab, K. A. Synthesis and antimicrobial activities of some new phthalazinone derivatives. Farmaco. 2002 , 57(8), 613-617. [Link]
-
Clark, J. H.; Ross, J. C.; Macquarrie, D. J.; Barlow, S. J. Nucleophilic aromatic substitution using solid-supported reagents. 1. Reactions of 1-chloro-2,4-dinitrobenzene with supported fluoride and methoxide. Chemical Communications. 1997 , (13), 1203-1204. [Link]
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006 . [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer, 2007 . [Link]
-
Rossi, R. A.; de Rossi, R. H. Aromatic Substitution by the SRN1 Mechanism. American Chemical Society, 1983 . [Link]
Sources
Validation & Comparative
Publish Comparison Guide: NMR Spectral Characterization of 1,4-Dimethoxyphthalazine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
1,4-Dimethoxyphthalazine is a critical intermediate and scaffold in the development of phosphodiesterase (PDE) inhibitors and VEGFR-2 antagonists. In synthetic workflows, it is most commonly derived from 1,4-dichlorophthalazine via nucleophilic aromatic substitution (
For researchers, the critical analytical challenge is not just characterizing the product, but validating the complete displacement of the chloride groups and ensuring no hydrolysis to the thermodynamic dead-end, 1(2H)-phthalazinone.
This guide provides a comparative NMR analysis of the target molecule against its precursor and common impurities, offering a self-validating protocol for structural confirmation.
Synthesis & Characterization Workflow
The following logic flow outlines the critical decision points during the characterization process.
Figure 1: NMR logic tree for distinguishing 1,4-dimethoxyphthalazine from its precursor and hydrolysis byproduct.
Comparative Spectral Analysis
The high symmetry (
Table 1: 1H NMR Comparative Data (CDCl3, 300-400 MHz)
| Feature | 1,4-Dimethoxyphthalazine (Target) | 1,4-Dichlorophthalazine (Precursor) | 1(2H)-Phthalazinone (Impurity) |
| Methoxy (-OCH3) | δ 4.20 (s, 6H) | Absent | Absent |
| Aromatic Region | AA'BB' System δ 8.0-8.2 (m, 2H, H-5,8)δ 7.7-7.9 (m, 2H, H-6,7) | AA'BB' System δ 8.2-8.3 (m, 2H)δ 7.9-8.0 (m, 2H) | Asymmetric Complex multipletsδ 7.8 - 8.5 range |
| Exchangeable Protons | None | None | δ ~12.7 (br s, 1H, NH) |
| Symmetry | High ( | High ( | Low ( |
Key Diagnostic Indicator: The appearance of the intense singlet at δ 4.20 ppm confirms the introduction of the methoxy group. However, integration is crucial . A ratio of 3:2 (Methoxy : Aromatic half-ring) indicates mono-substitution (1-chloro-4-methoxyphthalazine), whereas a 3:1 ratio (or 6:4 total) confirms the desired bis-substitution.
Table 2: 13C NMR Comparative Data (CDCl3, 75-100 MHz)
| Carbon Type | 1,4-Dimethoxyphthalazine | 1,4-Dichlorophthalazine | Notes |
| C-Heteroatom (C1, C4) | δ ~158-160 | δ ~150-155 | Deshielded by Oxygen vs Chlorine |
| Methoxy (-OCH3) | δ ~55-56 | Absent | Diagnostic sp3 signal |
| Bridgehead (C4a, C8a) | δ ~120-125 | δ ~125-128 | |
| Aromatic CH | δ ~123-134 | δ ~125-135 |
Experimental Protocol
This protocol is designed to minimize water introduction, which causes rapid hydrolysis of the methoxy groups back to the phthalazinone lactam form.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane). Note: Avoid DMSO-d6 if possible, as its hygroscopic nature promotes hydrolysis during storage. -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Sample Mass: 5–10 mg.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the isolated solid in 0.6 mL of
. -
Filtration (Critical): If the solution is cloudy (indicating NaCl byproduct from the synthesis), filter through a small plug of glass wool directly into the NMR tube. Suspended salts can cause line broadening.
-
-
Acquisition Parameters (Standard):
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Scans (NS): 16 scans are usually sufficient due to the high symmetry and equivalent protons.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the aromatic protons vs. the methoxy singlet.
-
-
Processing:
-
Reference the spectrum to TMS at 0.00 ppm (or residual
at 7.26 ppm). -
Phase correction: Manual phasing is recommended to ensure the baseline around the methoxy peak is flat for integration.
-
Mechanistic Insight: The "Symmetry Trap"
A common error in analyzing 1,4-disubstituted phthalazines is misinterpreting the aromatic region. Because the molecule possesses a
This creates an AA'BB' spin system , not a simple pair of doublets or triplets.
-
Appearance: It often looks like two "quartets" or complex multiplets.
-
Validation: Do not attempt to calculate a simple coupling constant (
) from the peak separation. The separation represents a complex function of , , and .
Figure 2: Structural symmetry leading to the simplified AA'BB' spectral pattern.
References
-
National Institutes of Health (NIH) - PubChem. (2023). Phthalazine Derivatives and Biological Activity. Retrieved from [Link]
A Comparative Guide to the UV Absorption Maxima of 1,4-Dimethoxyphthalazine in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Visible Spectroscopy in Molecular Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique that provides fundamental insights into the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions and are highly dependent on the molecular structure, particularly the presence and extent of conjugated π-systems and the nature of any substituent groups.
For heterocyclic aromatic compounds like phthalazines, UV-Vis spectroscopy is an indispensable tool for confirming molecular identity, assessing purity, and investigating the effects of structural modifications on electronic properties. The position (λmax) and intensity (molar absorptivity, ε) of the absorption maxima are sensitive indicators of the electronic environment within the molecule.
This guide focuses on 1,4-dimethoxyphthalazine, a derivative of the bicyclic heteroaromatic compound phthalazine. The introduction of two methoxy groups at the 1 and 4 positions is expected to significantly influence its UV absorption profile compared to the unsubstituted phthalazine core.
Comparative Analysis of UV Absorption Maxima
Table 1: Comparison of UV Absorption Maxima in Methanol
| Compound | Structure | λmax (nm) in Methanol | Molar Absorptivity (ε) | Data Source |
| Phthalazine | Structure depicted below | ~220, ~260, ~300 | Not specified | Experimental[1] |
| 1,4-Dimethoxyphthalazine | Structure depicted below | Predicted: >300 nm | Predicted: Increased | Theoretical |
Graphical Representation of Structures:
Caption: Chemical structures of Phthalazine and 1,4-Dimethoxyphthalazine.
Analysis of Phthalazine's Spectrum
The UV spectrum of the parent phthalazine molecule in a neutral solvent like methanol exhibits multiple absorption bands characteristic of its aromatic system. These bands arise from π → π* transitions within the conjugated bicyclic ring. The spectrum provided by the NIST WebBook shows distinct absorption regions around 220 nm, 260 nm, and 300 nm[1].
Predicted Spectrum of 1,4-Dimethoxyphthalazine: The Auxochromic Effect of Methoxy Groups
The introduction of two methoxy (-OCH₃) groups at the 1 and 4 positions of the phthalazine ring is predicted to cause a significant shift in the absorption maxima to longer wavelengths, a phenomenon known as a bathochromic shift or red shift. This is because the oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.
These electron-donating groups are termed auxochromes . While not chromophores themselves, when attached to a chromophore (the phthalazine ring system), they increase the extent of conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap means that lower energy (longer wavelength) photons are required to induce the π → π* transitions.
Consequently, it is anticipated that the longest wavelength absorption band of 1,4-dimethoxyphthalazine will be shifted to a value greater than 300 nm. Furthermore, the presence of these auxochromes often leads to an increase in the intensity of the absorption bands (a hyperchromic effect ).
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV absorption maxima of 1,4-dimethoxyphthalazine and validate the theoretical predictions, the following experimental protocol is recommended.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: HPLC or spectrophotometric grade methanol. The quality of the solvent is crucial as impurities can have significant UV absorbance.
-
Analyte: A pure sample of 1,4-dimethoxyphthalazine.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
Experimental Workflow
Caption: Experimental workflow for determining UV absorption maxima.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of 1,4-dimethoxyphthalazine and dissolve it in spectrophotometric grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) in methanol. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with spectrophotometric grade methanol.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the analyte solution.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelengths at which the absorbance is at a maximum (λmax).
-
Concluding Remarks for the Practicing Scientist
While direct experimental data for the UV absorption maxima of 1,4-dimethoxyphthalazine in methanol remains to be published, a strong theoretical framework allows for a confident prediction of its spectral behavior. The presence of two electron-donating methoxy groups will undoubtedly induce a bathochromic and likely a hyperchromic shift compared to the parent phthalazine molecule.
For researchers synthesizing this compound, the experimental protocol outlined provides a robust method for its characterization. The predicted red-shift in the UV-Vis spectrum can serve as a preliminary indicator of successful synthesis. Furthermore, any significant deviation from the expected absorption profile could indicate the presence of impurities or unexpected electronic effects, warranting further investigation. This guide serves as a foundational resource for the spectroscopic analysis of 1,4-dimethoxyphthalazine and related derivatives, underscoring the interplay between molecular structure and electronic properties.
References
[2] Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molecules, 26(4), 886. [3] Tarek, S. A., Faruque, S. B., Sharafuddin, S. M., Ara, H., & Haque, Y. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine. IOSR Journal of Applied Physics, 12(1), 45-51. [4] Unde, P. S., & Kurup, A. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Indian Journal of Pharmaceutical Education and Research, 55(2s), s572-s578. [5] The UV-Vis absorption and fluorescence spectra in methanol. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link] [6] Use of UV-Visible absorption measurements for Pt-Co color analysis and yellowness index calculations. (n.d.). Thermo Fisher Scientific. [7] Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors. (n.d.). Thermo Fisher Scientific. [8] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [9] The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxsalen (SMX) (b), and the mixture of these two solutions (c). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link] [10] Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. [11] Absorption [1,4-Dimethoxy Benzene]. (n.d.). AAT Bioquest. [12] Can UV absorption band of methoxy group appear before C=C group? (2016). ResearchGate. [13] Calculated λ max values and the shift resulting from the different solvent models. a. (n.d.). ResearchGate. [14] A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR. (2024). bioRxiv. [15] Woodward-Fieser Rule For Aromatic compounds - Theory+Rules+Example. (2022). YouTube. [16] From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (2021). Molecules, 26(15), 4467. [17] ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [1] Phthalazine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link] A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR. (2024). ResearchGate. Woodward-Fieser Rules: Videos & Practice Problems. (2024). Pearson. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C, 9(23), 7436-7448. ATR-FTIR AND UV-VIS AS TECHNIQUES FOR METHANOL ANALYSIS IN BIODIESEL-WASHING WASTEWATER. (2023). Semantic Scholar. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory). (n.d.). UV RECORDING SPECTROPHOTOMETRY Basis of the Experiment Apparatus Reagents & Solutions Procedure. (2001). UV-Vis absorption spectra of the phthalocyanines (4:A), (5:B) and (6:C) in DMSO at different concentrations. (n.d.). ResearchGate. QUANTITATIVE METHOD DEVELOPMENT AND VALIDATION OF SULFASALAZINE IN TABLET DOSAGE FORM BY UV-SPECTROSCOPY. (2012). International Journal of Pharmaceutical Sciences Review and Research, 15(2), 113-116. woodward fieser rule. (n.d.). Slideshare. Woodward Fieser rule part 3 | Lambda max calculation for aromatic compounds. (2024). YouTube.
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A Senior Application Scientist's Guide to the Chromatographic Separation of Phthalazine Derivatives
For researchers, scientists, and professionals in drug development, the effective separation and analysis of phthalazine derivatives are critical for ensuring the purity, safety, and efficacy of these therapeutically significant compounds. Phthalazines, a class of nitrogen-containing heterocyclic compounds, are key pharmacophores in a range of pharmaceuticals, including antihistamines, antihypertensives, and anticancer agents.[1] Their structural diversity and the frequent presence of chiral centers present unique challenges and opportunities in their chromatographic separation. This guide provides an in-depth comparison of chromatographic techniques for the separation of phthalazine derivatives, supported by experimental data and field-proven insights to aid in method development and optimization.
The Central Role of Chromatography in Phthalazine Derivative Analysis
The journey from a synthesized phthalazine derivative to a viable drug candidate is paved with rigorous analytical characterization. Chromatography, in its various forms, is the cornerstone of this process. It allows for the separation of the target molecule from impurities, starting materials, byproducts, and in the case of chiral molecules, its enantiomer. The choice of the appropriate chromatographic technique is paramount and depends on the specific physicochemical properties of the phthalazine derivative , including its polarity, solubility, and stereochemistry.
A Comparative Analysis of Chromatographic Techniques
This guide will delve into the most pertinent chromatographic techniques for phthalazine derivative separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC) for chiral separations, and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
Reversed-Phase HPLC/UPLC: The Workhorse for Achiral Separations
Reversed-phase chromatography is the most widely used technique for the analysis of a broad range of pharmaceutical compounds, including many phthalazine derivatives. Its versatility and compatibility with mass spectrometry (MS) make it an indispensable tool.
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Non-polar analytes are retained longer on the column through hydrophobic interactions, while polar compounds elute earlier. The retention of phthalazine derivatives can be finely tuned by adjusting the mobile phase composition, pH, and temperature.
Causality in Method Development: The choice of a C18 stationary phase is often the starting point due to its broad applicability. The selection of the organic modifier (acetonitrile or methanol) can influence selectivity due to different dipole moments and hydrogen bonding capabilities. Mobile phase pH is a critical parameter for ionizable phthalazine derivatives, as it dictates their charge state and, consequently, their retention. For basic phthalazine derivatives, a low pH mobile phase will protonate the molecule, leading to increased polarity and earlier elution, while a neutral or higher pH will result in a neutral species with longer retention.
Experimental Workflow for RP-HPLC Method Development
Caption: Workflow for RP-HPLC method development for phthalazine derivatives.
Table 1: Comparative Performance of RP-HPLC/UPLC Methods for Phthalazine Derivatives
| Analyte | Chromatographic Mode | Column | Mobile Phase | Flow Rate | Detection | Key Performance Metrics | Reference |
| Azelastine HCl | RP-HPLC | C18 | Acetonitrile : 0.04 M Phosphate Buffer pH 3.5 (32:68, v/v) | 1.0 mL/min | UV at 210 nm | Good separation from degradation products. | [2] |
| Hydralazine HCl | RP-HPLC | Inertsil C18 | Gradient elution | 1.0 mL/min | UV | Separation from process-related impurities. | |
| Olaparib | UPLC-MS/MS | C18 | Acetonitrile : Ammonium Bicarbonate pH 4.2 (70:30, v/v) | 0.4 mL/min | ESI-MS/MS | High selectivity and sensitivity for quantification in plasma. | [3] |
Experimental Protocol: UPLC-MS/MS for Olaparib Quantification
This protocol is a representative example for the quantification of a phthalazine derivative in a biological matrix.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in Water, pH 4.2
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 70% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for olaparib and an internal standard.
-
This method demonstrates the power of UPLC-MS/MS for achieving high sensitivity and selectivity, which is crucial for bioanalytical applications.[3]
Supercritical Fluid Chromatography (SFC): The Green and Efficient Choice for Chiral Separations
Many phthalazine derivatives possess chiral centers, and the separation of their enantiomers is a regulatory requirement and a scientific necessity, as enantiomers can exhibit different pharmacological and toxicological profiles.[4] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for chiral separations.[4]
Principle of Separation: SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[4] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[4] For chiral separations, a chiral stationary phase (CSP) is employed, and a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2 to modulate the mobile phase strength and enhance analyte solubility and interaction with the CSP.
Causality in Method Development: The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad enantioselectivity.[5] The selection of the organic modifier and any additives (e.g., acids or bases) can significantly impact the retention and resolution of the enantiomers by altering the hydrogen bonding and ionic interactions with the CSP.
Decision Tree for Chiral Separation Method Selection
Caption: Decision-making workflow for chiral separation of phthalazine derivatives.
Table 2: Comparison of Chiral Separation Techniques for Pharmaceutical Compounds
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Applicability to Phthalazines | Reference |
| SFC | Chiral Stationary Phases (e.g., Polysaccharide-based) | Supercritical CO2 with organic modifiers (e.g., Methanol, Ethanol) | Fast separations, reduced solvent consumption, high efficiency, MS compatible. | Requires specialized instrumentation. | Highly suitable for both analytical and preparative scale chiral separations. | [4] |
| NP-HPLC | Chiral Stationary Phases (e.g., Polysaccharide-based) | Non-polar solvents (e.g., Hexane, Heptane) with polar modifiers (e.g., Ethanol, Isopropanol) | High selectivity for some compounds, orthogonal to RP-HPLC. | Sensitive to water content in the mobile phase, use of flammable and toxic solvents. | Applicable, especially when SFC is not available or does not provide adequate separation. | [6] |
Experimental Protocol: Generic SFC Screening for Chiral Phthalazine Derivatives
-
Chromatographic System: An analytical SFC system.
-
Columns: A set of screening columns, including polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (with or without a basic or acidic additive, e.g., 0.1% diethylamine or 0.1% trifluoroacetic acid)
-
-
Gradient: A fast gradient from 5% to 40% B in 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV or MS.
This screening approach allows for the rapid identification of a suitable CSP and mobile phase combination for a given chiral phthalazine derivative.
Normal-Phase HPLC: A Niche but Valuable Approach
While less common than reversed-phase, normal-phase HPLC can be a valuable tool for the separation of certain phthalazine derivatives, particularly for isomers and compounds that are not well-retained in reversed-phase systems.[7]
Principle of Separation: In NP-HPLC, a polar stationary phase (e.g., silica, cyano, or amino-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane, or chloroform with a polar modifier like ethanol or isopropanol). Polar analytes are strongly retained on the polar stationary phase, while non-polar compounds elute first.
Causality in Method Development: The choice of the polar stationary phase and the composition of the non-polar mobile phase are key to achieving the desired separation. The addition of a small amount of a polar modifier is crucial for controlling the retention of the analytes. Due to the nitrogen atoms in the phthalazine core, these compounds can exhibit strong interactions with the silanol groups on a silica surface, which can be modulated by the choice and concentration of the polar modifier.
Table 3: General Characteristics of Normal-Phase HPLC for Phthalazine Derivatives
| Stationary Phase | Mobile Phase | Advantages | Disadvantages | Potential Applications for Phthalazines | Reference |
| Silica, Cyano, Amino | Non-polar solvents (e.g., Hexane) with polar modifiers (e.g., Ethanol, Isopropanol) | Orthogonal selectivity to RP-HPLC, good for isomer separation. | Sensitive to water content, use of hazardous solvents, less MS-friendly. | Separation of positional isomers, purification of synthetic intermediates. | [7] |
While specific application examples for phthalazine derivatives in normal-phase HPLC are less prevalent in recent literature, the principles of this technique suggest its utility for specific separation challenges where reversed-phase methods may fall short.
Conclusion: A Strategic Approach to Method Selection
The successful chromatographic separation of phthalazine derivatives hinges on a strategic and informed approach to method selection and development. Reversed-phase HPLC/UPLC remains the primary choice for achiral separations due to its versatility and robustness. For the critical task of enantioseparation, Supercritical Fluid Chromatography offers a green, efficient, and high-throughput alternative to traditional normal-phase HPLC. While less common, normal-phase HPLC provides an orthogonal separation mechanism that can be invaluable for specific applications, such as isomer separations.
By understanding the underlying principles of these techniques and leveraging the experimental insights provided in this guide, researchers can confidently develop and validate robust and reliable chromatographic methods for the analysis of this important class of pharmaceutical compounds.
References
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
- Ummara, A. S. (2023). Short Note on Normal-Phase Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6), 532.
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016, 1760-16.
- Fieger, H., & Blaschke, G. (1992). Simultaneous chiral separation of verapamil and its main metabolite norverapamil in human plasma by high-performance liquid chromatography.
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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Scribd. (n.d.). Chromatography for Chemists. Retrieved from [Link]
- Journal of Pharmaceutical Research International. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
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-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Ali, I., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14085-14103.
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ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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- Armstrong, D. W., & Zhang, B. (2001). Chiral stationary phases for HPLC. Analytical Chemistry, 73(15), 3679-3696.
- El-Gindy, A., et al. (2013). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-207.
- El-Shaheny, R. N., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. RSC Medicinal Chemistry, 15(7), 2009-2028.
- West, C., & Lesellier, E. (2008). A unified classification of stationary phases for packed column supercritical fluid chromatography.
- El-Gamal, M. I., et al. (2018). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemical and Process Engineering Research, 60, 1-10.
- Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9764-9785.
- Wang, Q., & Zhu, J. (2022). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 12(12), 7246-7262.
- Ashdin Publishing. (2017). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Journal of Drug and Alcohol Research, 6, 1-7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
